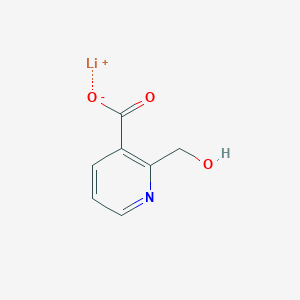

Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

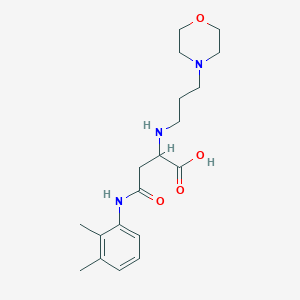

“Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2126161-16-6 . It has a molecular weight of 159.07 and is also known as lithium 2-(hydroxymethyl)nicotinate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO3.Li/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 . This indicates that the compound consists of a lithium ion and a 2-(hydroxymethyl)pyridine-3-carboxylate ion.Physical And Chemical Properties Analysis

“Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Neuroprotective Effects

Lithium has been shown to exert neuroprotective effects, which could limit pathological grey matter atrophy in key brain regions associated with bipolar disorder. Studies have demonstrated that patients with bipolar disorder undergoing lithium treatment exhibited greater cortical and regional grey matter volumes compared to those not receiving lithium. This suggests lithium's potential in promoting neurotrophic effects (Hozer et al., 2020).

Influence on Human Brain Chemistry

Research into the effects of lithium on brain chemistry has revealed its ability to increase levels of N-acetyl-aspartate (NAA) in the human brain, indicating an increase in neuronal viability/function. This supports the hypothesis that lithium's beneficial effects may be partially mediated by neurotrophic/neuroprotective events (Moore et al., 2000).

Impact on Cognitive Function

Lithium treatment has also been associated with cognitive and functional stabilization in patients with amnestic mild cognitive impairment (MCI), a condition at high risk for Alzheimer's disease. Furthermore, lithium treatment was linked to a significant increase in cerebrospinal fluid amyloid-beta peptide (Aβ1−42) after extended treatment, suggesting its disease-modifying properties (Forlenza et al., 2019).

Modulation of Endothelial Function

Research has indicated that low-dose therapeutic lithium concentrations can augment cholinergic endothelium-dependent vasorelaxation capacities of cerebral and thoracic arteries, suggesting a direct stabilizing effect on human endothelial function. This finding could have implications for cardiovascular and cerebrovascular diseases (Bosche et al., 2016).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Orientations Futures

While specific future directions for “Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate” are not available, research into similar compounds such as pyridinium salts is ongoing. These compounds have been found in many natural products and bioactive pharmaceuticals, and have a wide range of research topics associated with them . Future research could potentially explore the synthesis, reactivity, and applications of “Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate” in more detail.

Propriétés

IUPAC Name |

lithium;2-(hydroxymethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Li/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKGMLLGAPKZAQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)CO)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)

![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)

![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)